molecular formula C16H8Cl3NO B1420588 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160263-59-1

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No. B1420588
M. Wt: 336.6 g/mol
InChI Key: PLPRQGVAXSEWLF-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, otherwise known as 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, is an organochlorine compound and member of the quinoline family of compounds. It is a white, crystalline solid with a melting point of 89-93 °C. 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is used in various scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in the textile industry.

Scientific Research Applications

1. Structural and Optical Properties in Dye and Film Applications

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, a derivative of quinoline, has been studied for its structural and optical properties. These properties are particularly significant in the context of dye and thin film applications. For instance, the structural parameters of quinoline derivatives, including their molecular structure, spectroscopic characterization, and electronic interactions, are crucial for understanding their potential applications in fields like dye synthesis and optical material development (Wazzan, Al-Qurashi, & Faidallah, 2016).

2. Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been explored, highlighting their potential in developing new antimicrobial agents. Research into the synthesis and characterization of metal chelates of quinoline derivatives has shown promising results in this regard (Patel & Singh, 2009).

3. Photovoltaic Properties and Electronic Transition Analysis

The photovoltaic properties of quinoline derivatives, including 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, have been investigated, particularly for their use in organic–inorganic photodiode fabrication. Studies have focused on the absorbance, energy band diagrams, and electrical properties of these compounds, highlighting their potential in the field of photovoltaics and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

4. Catalytic and Reaction Mechanisms

The role of quinoline in the ligand substitution reactions of platinum(II) complexes has been studied to understand the electronic and π-conjugation roles of quinoline. This research is essential for advancing the understanding of catalytic processes and reaction mechanisms in chemistry (Kinunda & Jaganyi, 2014).

5. Synthesis of Novel Compounds

Research has also been conducted on the synthesis of new compounds involving quinoline derivatives. This includes exploring novel synthetic pathways and understanding the structural implications of these new compounds, which can have applications in various chemical and pharmaceutical contexts (Kurasawa et al., 1987).

properties

IUPAC Name

8-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-12-6-2-1-4-10(12)14-8-11(16(19)21)9-5-3-7-13(18)15(9)20-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPRQGVAXSEWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199226
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-59-1
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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